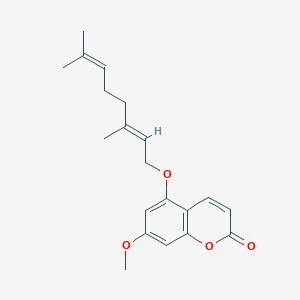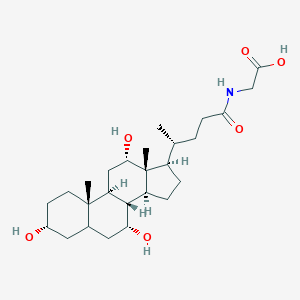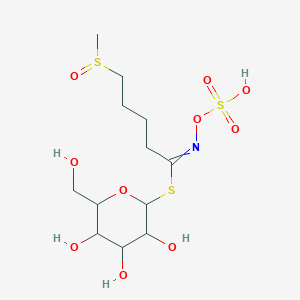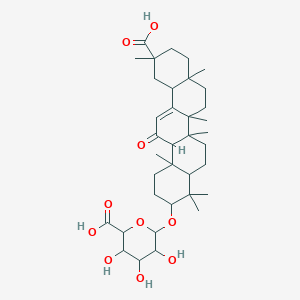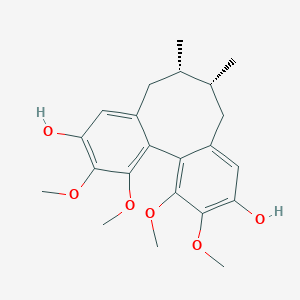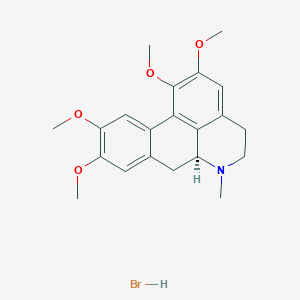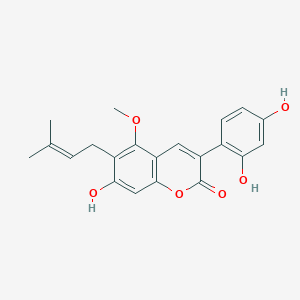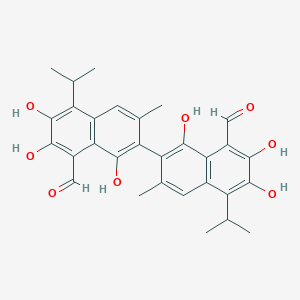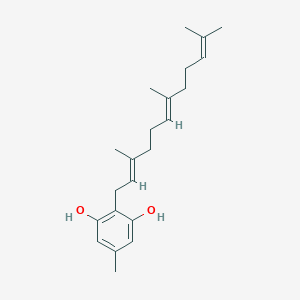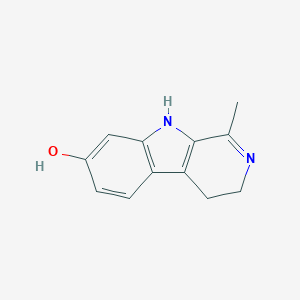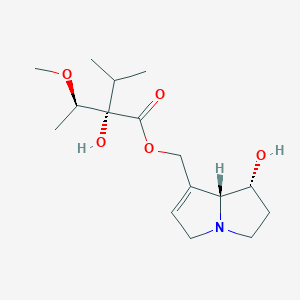
Sincamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sincamidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a synthetic compound that is primarily used as a research tool to study the effects of calcium channels on various physiological processes.
Wirkmechanismus
Sincamidine acts as a selective blocker of L-type calcium channels. It binds to the calcium channel and prevents the influx of calcium ions into the cell. This inhibition of calcium influx leads to a decrease in neurotransmitter release, muscle contraction, and cardiac function.
Biochemische Und Physiologische Effekte
Sincamidine has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as acetylcholine, norepinephrine, and dopamine. It also reduces the contractility of smooth and cardiac muscle. Sincamidine has been found to have antiarrhythmic effects and may be useful in the treatment of cardiac arrhythmias.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Sincamidine in lab experiments is its high selectivity for L-type calcium channels. This allows researchers to study the effects of calcium channel blockers on specific physiological processes. However, Sincamidine has a relatively short half-life and must be used in high concentrations to achieve its desired effects. This can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of Sincamidine in scientific research. One area of potential research is the development of new calcium channel blockers based on the structure of Sincamidine. Another area of research is the investigation of the effects of Sincamidine on other physiological processes such as insulin secretion and platelet aggregation. Additionally, Sincamidine may be useful in the treatment of other conditions such as hypertension and migraine headaches. Further research is needed to fully understand the potential applications of Sincamidine in medicine.
Conclusion:
In conclusion, Sincamidine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is primarily used as a research tool to study the effects of calcium channels on various physiological processes. Sincamidine acts as a selective blocker of L-type calcium channels and has been found to have a variety of biochemical and physiological effects. Despite its limitations, Sincamidine has several potential future directions for scientific research.
Synthesemethoden
Sincamidine is synthesized by reacting 2,6-dimethylaniline with ethyl 2-bromoacetate in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to obtain the final product, Sincamidine. The synthesis method is relatively simple and yields high purity Sincamidine.
Wissenschaftliche Forschungsanwendungen
Sincamidine is primarily used as a research tool to study the effects of calcium channels on various physiological processes. It has been found to be particularly useful in studying the role of calcium channels in neurotransmitter release, muscle contraction, and cardiac function. Sincamidine is also used to investigate the effects of calcium channel blockers on these physiological processes.
Eigenschaften
CAS-Nummer |
59532-50-2 |
|---|---|
Produktname |
Sincamidine |
Molekularformel |
C16H27NO5 |
Molekulargewicht |
313.39 g/mol |
IUPAC-Name |
[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C16H27NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13-,14-,16+/m1/s1 |
InChI-Schlüssel |
LMFKRLGHEKVMNT-MEWXFMAXSA-N |
Isomerische SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)OC |
SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)O)O |
Kanonische SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)O)O |
Andere CAS-Nummern |
59532-50-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



